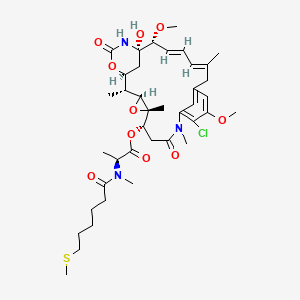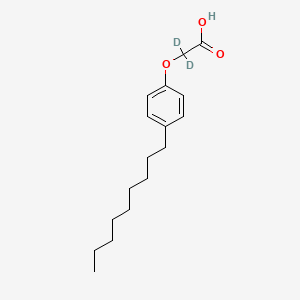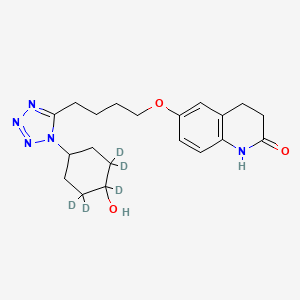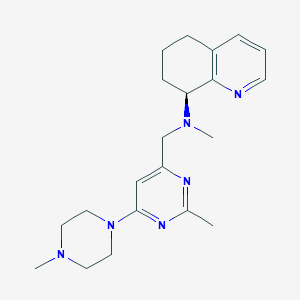
CXCR4 antagonist 5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CXCR4 antagonist 5 is a small-molecule compound that selectively inhibits the CXC chemokine receptor 4 (CXCR4). This receptor is involved in various physiological and pathological processes, including immune cell trafficking, cancer metastasis, and HIV infection. This compound has shown promise in preclinical and clinical studies for its potential therapeutic applications in cancer, immunodeficiency disorders, and other diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CXCR4 antagonist 5 typically involves multiple steps, including the formation of key intermediates and final coupling reactionsThe final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistent quality and yield. This process includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
CXCR4 antagonist 5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Aplicaciones Científicas De Investigación
CXCR4 antagonist 5 has a wide range of scientific research applications, including:
Cancer Therapy: It has shown potential in inhibiting tumor growth, metastasis, and angiogenesis in various cancer models.
Immunodeficiency Disorders: The compound is being investigated for its ability to mobilize immune cells and improve immune function in conditions like WHIM syndrome.
HIV Infection: This compound can block the entry of HIV into host cells by inhibiting the CXCR4 receptor, making it a potential candidate for HIV therapy.
Drug Delivery Systems: The compound is also being explored for its use in targeted drug delivery systems, particularly in cancer therapy.
Mecanismo De Acción
CXCR4 antagonist 5 exerts its effects by binding to the CXCR4 receptor and blocking its interaction with its natural ligand, CXC chemokine ligand 12 (CXCL12). This inhibition prevents the activation of downstream signaling pathways involved in cell migration, proliferation, and survival. The compound’s mechanism of action includes:
Blocking CXCR4/CXCL12 Interaction: Prevents the activation of signaling pathways that promote tumor growth and metastasis.
Immune Cell Mobilization: Enhances the mobilization and trafficking of immune cells from the bone marrow to peripheral tissues.
Comparación Con Compuestos Similares
Similar Compounds
Plerixafor (AMD3100): A well-known CXCR4 antagonist used for hematopoietic stem cell mobilization.
BL-8040: Another CXCR4 antagonist undergoing clinical trials for various cancers.
BPRCX807: A selective and potent CXCR4 antagonist with potential anticancer effects.
Uniqueness
CXCR4 antagonist 5 is unique due to its high selectivity and potency in inhibiting the CXCR4 receptor. It has shown promising results in preclinical studies for its ability to inhibit tumor growth, enhance immune cell mobilization, and block HIV entry. Its unique chemical structure and favorable pharmacokinetic properties make it a valuable candidate for further development .
Propiedades
Fórmula molecular |
C21H30N6 |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
(8S)-N-methyl-N-[[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]-5,6,7,8-tetrahydroquinolin-8-amine |
InChI |
InChI=1S/C21H30N6/c1-16-23-18(14-20(24-16)27-12-10-25(2)11-13-27)15-26(3)19-8-4-6-17-7-5-9-22-21(17)19/h5,7,9,14,19H,4,6,8,10-13,15H2,1-3H3/t19-/m0/s1 |
Clave InChI |
JBMFUTZFKCPWOQ-IBGZPJMESA-N |
SMILES isomérico |
CC1=NC(=CC(=N1)N2CCN(CC2)C)CN(C)[C@H]3CCCC4=C3N=CC=C4 |
SMILES canónico |
CC1=NC(=CC(=N1)N2CCN(CC2)C)CN(C)C3CCCC4=C3N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate](/img/structure/B12402849.png)
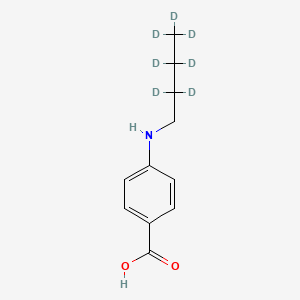
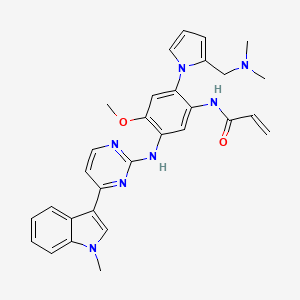

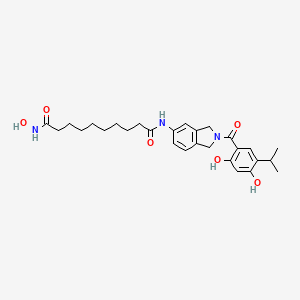

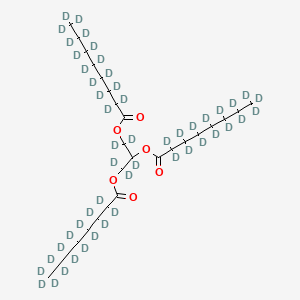
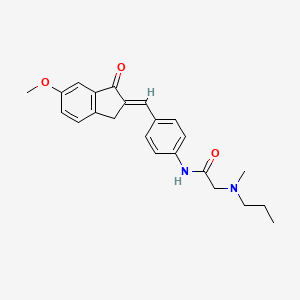
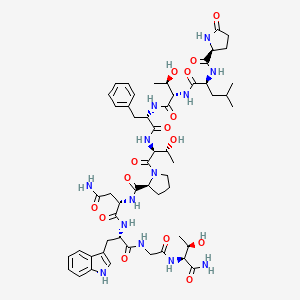
![2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid](/img/structure/B12402904.png)
